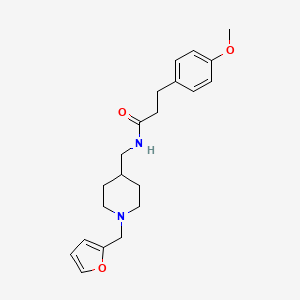

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

"N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide" is a synthetic organic compound featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a 3-(4-methoxyphenyl)propanamide moiety at the 4-position. The compound’s design aligns with trends in medicinal chemistry, where piperidine derivatives are often explored for their bioavailability and binding affinity to biological targets .

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-15-18-10-12-23(13-11-18)16-20-3-2-14-26-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLWHDOPXIHADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide. Its molecular formula is , with a molecular weight of approximately 358.44 g/mol. The structure consists of a furan ring, a piperidine moiety, and a methoxy-substituted benzamide, which contribute to its pharmacological properties.

The precise mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors : It could bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For example, research involving cancer cell lines demonstrated that it can induce apoptosis (programmed cell death) in malignant cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of proliferation |

2. Neurological Effects

The compound has been evaluated for its effects on neurological disorders. Preliminary findings suggest it may have neuroprotective properties, which are attributed to its ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

Studies have shown that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide can reduce inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as arthritis and neuroinflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotection

A study published in Neuropharmacology investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide significantly reduced neuronal death and improved cognitive function in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine ring, aryl groups, and amide linkages. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Aryl Group Modifications :

- The 4-methoxyphenyl group in the target compound (electron-donating methoxy) contrasts with chlorophenyl (electron-withdrawing, CAS 2034529-77-4) and trifluoromethylphenyl (lipophilic, CAS 2034378-93-1). These substitutions influence electron distribution and binding to hydrophobic pockets in target proteins .

- Halogenated analogs (e.g., CAS 1448050-25-6) may exhibit improved metabolic stability compared to methoxy-substituted derivatives .

In contrast, pyridinyl (CAS 2034378-93-1) or sulfamoyl (CAS 2034356-22-2) groups could alter solubility or hydrogen-bonding capacity . Piperidine derivatives with 4-methoxypiperidin-1-yl (CAS 1448050-25-6) or N-phenyl (CAS 61086-18-8) groups demonstrate the flexibility of this scaffold in drug design .

Amide Linker Variations :

- The propanamide chain in the target compound is conserved in most analogs, but its length and branching (e.g., butanamide in ) affect conformational flexibility and target engagement .

Pharmacological Implications

- The furan-2-ylmethyl substituent may confer selectivity for serotonin or opioid receptors, as seen in structurally related compounds (e.g., fentanyl analogs in ) .

Research Findings and Data Gaps

- Biological Data: No explicit activity data for the target compound are provided. However, analogs like CAS 1448050-25-6 and CAS 2034378-93-1 highlight the importance of systematic SAR studies to optimize efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.